3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indoloquinoxaline moiety and the phenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Indoloquinoxaline Derivatives:
Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, exhibiting similar chemical properties.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- is unique due to its complex structure, which combines the triazole ring with an indoloquinoxaline moiety and a phenyl group. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler compounds.
Properties
CAS No. |
116989-72-1 |
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Molecular Formula |
C23H15ClN6S |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H15ClN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31) |
InChI Key |
AJOZQCOZKJGCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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